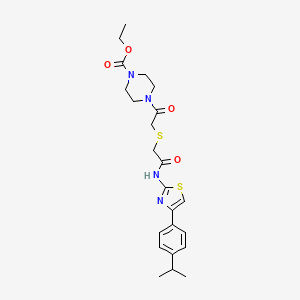

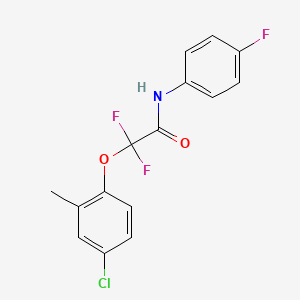

N-cyclopentyl-4-(3-(3,4-diméthoxyphényl)-6-oxopyridazin-1(6H)-yl)butanamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of heterocyclic butanamide derivatives is a topic of interest due to their potential biological activities. In one study, a series of N-(5-chloro-2-methoxyphenyl)-4-(5-substituted-1,3,4-oxadiazol-2-ylthio)butanamide compounds were prepared through a multi-step process. This involved the conversion of various organic acids into corresponding esters, then to hydrazides, and subsequently to 5-substituted-1,3,4-oxadiazol-2-thiols. The final target compounds were synthesized by reacting these thiols with N-(5-chloro-2-methoxyphenyl)-4-bromobutanamide in the presence of N,N-dimethylformamide (DMF) and sodium hydride (NaH). The structural elucidation of these compounds was achieved using 1H-NMR, IR, and mass spectral data .

Molecular Structure Analysis

The molecular structures of the synthesized butanamide derivatives were confirmed using various spectroscopic techniques. The 1H-NMR data provided insights into the hydrogen atom environments, while the IR spectra helped identify functional groups present in the molecules. Mass spectrometry was used to determine the molecular weights and to confirm the molecular formulas of the synthesized compounds .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of the butanamide derivatives were characterized by the formation of esters, hydrazides, and 1,3,4-oxadiazol-2-thiols as intermediates. The final step involved a nucleophilic substitution reaction where the thiol group of the 1,3,4-oxadiazol-2-thiols reacted with the bromine atom of the N-(5-chloro-2-methoxyphenyl)-4-bromobutanamide, leading to the formation of the target compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of the synthesized compounds were inferred from their structural data. The presence of heterocyclic rings and substituents like chloro, methoxy, and thio groups would influence the lipophilicity, solubility, and overall reactivity of the molecules. These properties are crucial for their potential biological activities, such as the inhibition of lipoxygenase enzyme, which was observed in the synthesized compounds .

Biological Activity Analysis

The synthesized N-(5-chloro-2-methoxyphenyl)-4-(5-substituted-1,3,4-oxadiazol-2-ylthio)butanamide derivatives were evaluated for their lipoxygenase inhibitory activity. The compounds exhibited moderately good activities compared to the reference standard Baicalein, indicating their potential as suitable lipoxygenase inhibitors. This biological activity is significant as it could lead to the development of new therapeutic agents for diseases where lipoxygenase plays a role .

In another study, N-[3-Chloro-2-(substituted)-4-oxazetidin-1-yl]-4-(1H-indol-3-yl) butanamide derivatives were synthesized and evaluated for their alpha-amylase inhibitory activity. These compounds showed significant activity, comparable to that of the standard used, suggesting their potential as alpha-amylase inhibitors . Although the specific compound "N-cyclopentyl-4-(3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)butanamide" was not directly mentioned, the studies provide a context for understanding the synthesis and potential biological activities of similar butanamide derivatives.

Applications De Recherche Scientifique

Chimie Médicinale et Développement de Médicaments

Ce composé présente des propriétés intéressantes qui le rendent pertinent pour la chimie médicinale et la découverte de médicaments :

- Potentiel Anticancéreux : Des chercheurs ont étudié ses effets sur les cellules cancéreuses en raison de sa ressemblance structurale avec certains inhibiteurs de kinases. Il peut interférer avec les voies de signalisation cellulaire et inhiber la croissance tumorale .

Neuropharmacologie

La structure du composé suggère des interactions potentielles avec les récepteurs et les voies neuronaux :

- Effets Neuroprotecteurs : Des études ont exploré sa capacité à protéger les neurones du stress oxydatif et des conditions neurodégénératives. Il pourrait être un candidat pour de nouveaux médicaments neuroprotecteurs .

Chimie Computationnelle

Les méthodes de calcul jouent un rôle crucial dans la compréhension des interactions moléculaires :

- Études d’Accostage Moléculaire : Les chercheurs utilisent des outils informatiques pour prédire comment ce composé interagit avec des cibles protéiques spécifiques. Les informations obtenues peuvent guider la conception et l’optimisation des médicaments .

Synthèse Organique

La structure unique du composé offre des opportunités pour la chimie synthétique :

- Synthèse Asymétrique : Les chimistes ont développé des voies efficaces pour synthétiser ce composé de manière énantiosélective. Son centre chiral en fait un substrat intéressant pour les réactions asymétriques .

Science des Matériaux

Au-delà des applications biologiques, ce composé a du potentiel dans la recherche sur les matériaux :

- Matériaux Fonctionnels : Son système conjugué et ses cycles aromatiques le rendent approprié pour la conception de semi-conducteurs organiques ou de matériaux luminescents .

Agrochimie

Compte tenu de ses caractéristiques structurales, il pourrait avoir des applications en agriculture :

- Développement de Pesticides : Des chercheurs explorent ses propriétés insecticides ou herbicides. Des modifications pourraient conduire à des agrochimiques respectueux de l’environnement .

Propriétés

IUPAC Name |

N-cyclopentyl-4-[3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1-yl]butanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27N3O4/c1-27-18-11-9-15(14-19(18)28-2)17-10-12-21(26)24(23-17)13-5-8-20(25)22-16-6-3-4-7-16/h9-12,14,16H,3-8,13H2,1-2H3,(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQNKWVNYPDVYEO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=NN(C(=O)C=C2)CCCC(=O)NC3CCCC3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[1-[4-(Trifluoromethyl)phenyl]sulfonylazetidin-3-yl]triazole](/img/structure/B2539125.png)

![2-[3-(Cyclohexanecarbonyl)indol-1-yl]-1-(2,3-dihydroindol-1-yl)ethanone](/img/structure/B2539126.png)

![2-Bromoindolo[3,2,1-jk]carbazole](/img/structure/B2539128.png)

![Tert-butyl N-[3-[[(E)-4-(dimethylamino)but-2-enoyl]amino]propyl]-N-(pyridin-3-ylmethyl)carbamate](/img/structure/B2539130.png)

![N-(benzo[c][1,2,5]thiadiazol-4-yl)-2-((tetrahydro-2H-pyran-4-yl)methoxy)isonicotinamide](/img/structure/B2539136.png)

![N-(2-methoxybenzyl)-2-{[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2539137.png)

![2-chloro-6-(3-chlorophenyl)-7-(pyridin-3-yl)-7,12-dihydro-6H-chromeno[4,3-d]tetrazolo[1,5-a]pyrimidine](/img/structure/B2539139.png)

![7-(2-methoxyethyl)-1,3-dimethyl-6-(4-phenylpiperazine-1-carbonyl)-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione](/img/structure/B2539141.png)

![2,5-dichloro-N-(2-(methylthio)benzo[d]thiazol-6-yl)thiophene-3-carboxamide](/img/structure/B2539142.png)

![N-((4-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazine-1-carbonyl)cyclohexyl)methyl)methanesulfonamide](/img/structure/B2539143.png)